molecular formula C7H3ClF3NO3S B6313331 4-Chloro-3-(trifluoromethylsulfinyl)nitrobenzene CAS No. 1357626-44-8

4-Chloro-3-(trifluoromethylsulfinyl)nitrobenzene

Cat. No.: B6313331
CAS No.: 1357626-44-8
M. Wt: 273.62 g/mol
InChI Key: BXEXYXFVZYOKGW-UHFFFAOYSA-N
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Description

4-Chloro-3-(trifluoromethylsulfinyl)nitrobenzene is an organic compound characterized by the presence of a chloro group, a trifluoromethylsulfinyl group, and a nitro group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-(trifluoromethylsulfinyl)nitrobenzene typically involves multi-step reactions. One common method includes the nitration of 4-chloro-3-(trifluoromethylsulfinyl)benzene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-(trifluoromethylsulfinyl)nitrobenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction of the nitro group can yield corresponding amine derivatives.

    Substitution: The chloro group can be substituted by nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as iron (Fe) and hydrochloric acid (HCl) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often employed.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

4-Chloro-3-(trifluoromethylsulfinyl)nitrobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-3-(trifluoromethylsulfinyl)nitrobenzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The presence of electron-withdrawing groups such as the nitro and trifluoromethylsulfinyl groups enhances its reactivity towards nucleophiles. This compound can form stable intermediates that facilitate further chemical transformations .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-3-(trifluoromethyl)benzenesulfonyl chloride
  • 4-Nitro-3-(trifluoromethyl)aniline
  • 4-(Trifluoromethyl)benzenesulfonyl chloride

Uniqueness

4-Chloro-3-(trifluoromethylsulfinyl)nitrobenzene is unique due to the combination of its functional groups, which impart distinct chemical properties. The trifluoromethylsulfinyl group, in particular, contributes to its high reactivity and stability under various conditions, making it a valuable compound for diverse applications .

Properties

IUPAC Name

1-chloro-4-nitro-2-(trifluoromethylsulfinyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF3NO3S/c8-5-2-1-4(12(13)14)3-6(5)16(15)7(9,10)11/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXEXYXFVZYOKGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])S(=O)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF3NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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